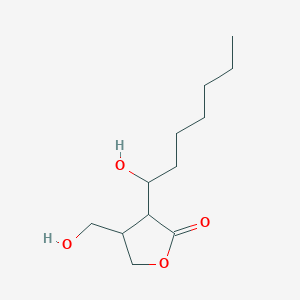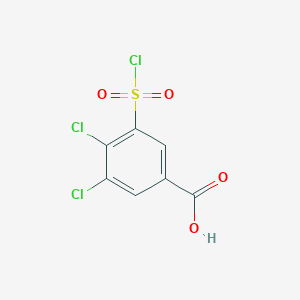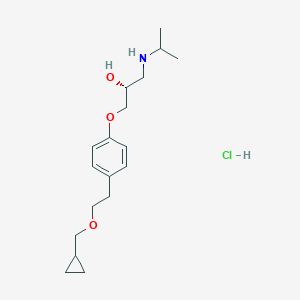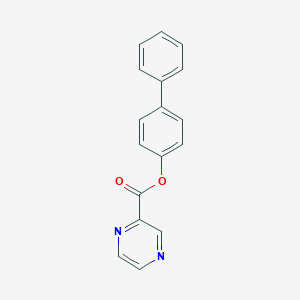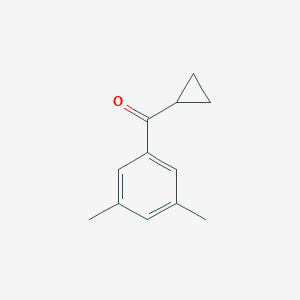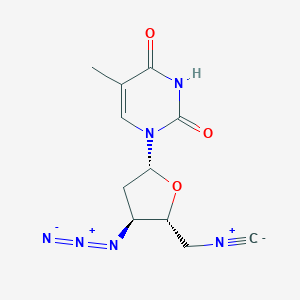
3'-Azido-5'-isocyano-3',5'-dideoxythymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3'-Azido-5'-isocyano-3',5'-dideoxythymidine (AZT) is a synthetic nucleoside analog that has been extensively studied for its antiviral properties. It was first synthesized in the 1960s as a potential anticancer agent, but its antiviral activity was discovered in the 1980s during the HIV/AIDS epidemic. Since then, AZT has been used as a first-line therapy for HIV/AIDS and has saved countless lives. In
Wissenschaftliche Forschungsanwendungen
3'-Azido-5'-isocyano-3',5'-dideoxythymidine has been widely studied for its antiviral activity against HIV/AIDS. It works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the virus. 3'-Azido-5'-isocyano-3',5'-dideoxythymidine is also being studied for its potential use in the treatment of other viral infections, such as hepatitis B and C, and as a potential anticancer agent.
Wirkmechanismus
3'-Azido-5'-isocyano-3',5'-dideoxythymidine is a nucleoside analog that is incorporated into the growing viral DNA chain by reverse transcriptase. Once incorporated, it acts as a chain terminator, preventing further elongation of the viral DNA chain. This ultimately leads to the inhibition of viral replication and the reduction of viral load in the body.
Biochemische Und Physiologische Effekte
3'-Azido-5'-isocyano-3',5'-dideoxythymidine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce viral load in HIV/AIDS patients, improve immune function, and reduce the incidence of opportunistic infections. However, it can also have negative effects on the body, such as bone marrow suppression, which can lead to anemia and other blood disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3'-Azido-5'-isocyano-3',5'-dideoxythymidine has a number of advantages for lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, it also has some limitations. For example, it can be toxic to cells at high concentrations, and it can be difficult to determine the optimal concentration for a given experiment.
Zukünftige Richtungen
There are a number of future directions for 3'-Azido-5'-isocyano-3',5'-dideoxythymidine research. One area of interest is the development of new analogs with improved antiviral activity and reduced toxicity. Another area of interest is the use of 3'-Azido-5'-isocyano-3',5'-dideoxythymidine in combination with other antiviral agents to improve its efficacy and reduce the risk of drug resistance. Additionally, there is interest in the use of 3'-Azido-5'-isocyano-3',5'-dideoxythymidine as a potential anticancer agent, as well as its potential use in the treatment of other viral infections.
Synthesemethoden
3'-Azido-5'-isocyano-3',5'-dideoxythymidine can be synthesized through a multistep process starting from thymidine. The first step involves the conversion of thymidine to 3'-azido-3'-deoxythymidine (3'-Azido-5'-isocyano-3',5'-dideoxythymidine-TP) using sodium azide and trifluoroacetic acid. This intermediate is then reacted with cyanogen bromide to form 3'-azido-5'-cyanodeoxythymidine (ACV), which is then converted to 3'-Azido-5'-isocyano-3',5'-dideoxythymidine by reaction with isocyanate.
Eigenschaften
CAS-Nummer |
132101-32-7 |
|---|---|
Produktname |
3'-Azido-5'-isocyano-3',5'-dideoxythymidine |
Molekularformel |
C11H12N6O3 |
Molekulargewicht |
276.25 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-azido-5-(isocyanomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H12N6O3/c1-6-5-17(11(19)14-10(6)18)9-3-7(15-16-12)8(20-9)4-13-2/h5,7-9H,3-4H2,1H3,(H,14,18,19)/t7-,8+,9+/m0/s1 |
InChI-Schlüssel |
NRUVIUMKFMNFFI-DJLDLDEBSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)C[N+]#[C-])N=[N+]=[N-] |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C[N+]#[C-])N=[N+]=[N-] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C[N+]#[C-])N=[N+]=[N-] |
Synonyme |
3'-azido-5'-isocyano-3',5'-dideoxythymidine 3-AIDDT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



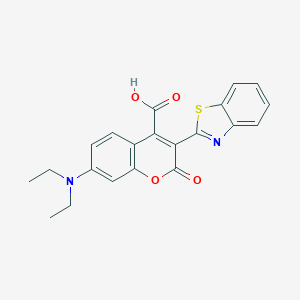
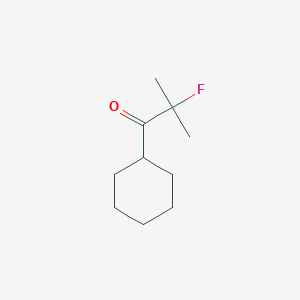
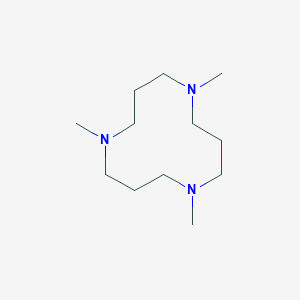
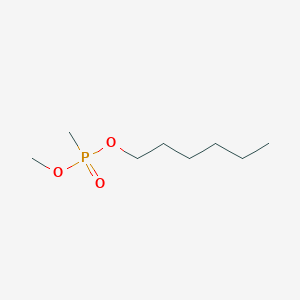
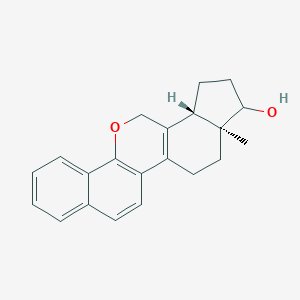
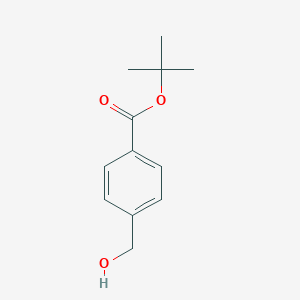
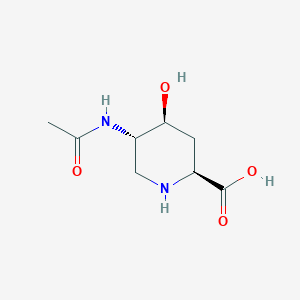
![2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B141683.png)
![4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide](/img/structure/B141685.png)
